N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves bridging acyl groups at specific positions . For instance, a series of nine new compounds bridged by acyl groups at the 5,8-dihydroxyl group of DHNQ were synthesized . The size of the acyl group was found to influence the antitumor activity of the compounds .Scientific Research Applications
Antimicrobial Activities
A novel synthesis approach involving benzothiazole-substituted β-lactam hybrids, starting from (benzo[d]thiazol-2-yl)phenol, has demonstrated moderate antimicrobial activities against a broad spectrum of Gram-positive and Gram-negative bacterial strains. These compounds, derived from a ketene source that includes structures related to N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, highlight the potential for developing new antimicrobial agents (Alborz et al., 2018).
Antitumor Evaluation
Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, using the 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group, has shown considerable anticancer activity against several human tumor cell lines. This underlines the compound's role in the development of potential antitumor therapies (Yurttaş, Tay, & Demirayak, 2015).
Synthesis of Pharmacologically Active Agents
The compound also serves as a building block in the synthesis of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones, showcasing its versatility in organic synthesis. This capability is essential for developing novel pharmacologically active molecules, offering a pathway to explore diverse medicinal chemistry applications (Ghosh et al., 2009).
Future Directions
properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11-6-5-9-13-15(11)18-16(21-13)17-14(19)10-20-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCFGEXAXSIKDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)COC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.